Sitagliptin sulfate

Description

Contextualization within Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Research

Sitagliptin (B1680988) is a significant compound within the dipeptidyl peptidase-4 (DPP-4) inhibitor class of oral antihyperglycemic agents. wikipedia.orgnih.gov This class of drugs represents a pivotal development in the management of type 2 diabetes. jkscience.org The fundamental mechanism of DPP-4 inhibitors involves the inhibition of the enzyme dipeptidyl peptidase-4. jkscience.orgpatsnap.com This enzyme's primary role in glucose metabolism is the rapid degradation and inactivation of incretin (B1656795) hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). jkscience.orgdroracle.aidrugbank.com

Incretins are released by the gastrointestinal tract in response to food intake and are crucial for glucose homeostasis. patsnap.comdrugbank.com By blocking the DPP-4 enzyme, inhibitors like sitagliptin prevent the breakdown of GLP-1 and GIP, thereby increasing the circulating levels of their active forms. patsnap.comdroracle.ai This enhancement of the body's own incretin system improves glycemic control. droracle.ai Sitagliptin holds a noteworthy position as the first agent in its class to receive approval for the treatment of patients with type 2 diabetes. nih.govijrti.org Research into this class has shown that DPP-4 inhibitors are associated with a low risk of hypoglycemia and typically have a neutral effect on body weight, distinguishing them from some other oral hypoglycemic agents. nih.govdiabetesjournals.org

Foundational Research on Sitagliptin's Role in Glucose Homeostasis Modulation

Foundational research has established that sitagliptin functions as a potent, selective, and competitive inhibitor of the dipeptidyl peptidase-4 enzyme. wikipedia.orgjkscience.orgpatsnap.com This inhibition is the cornerstone of its mechanism for modulating glucose homeostasis. By preventing the inactivation of incretins, sitagliptin prolongs their physiological activity. jkscience.orgdrugbank.com This leads to a cascade of effects that collectively lower blood glucose levels.

The elevated levels of active GLP-1 and GIP stimulate the pancreas to increase insulin (B600854) synthesis and secretion from beta cells in a glucose-dependent manner. jkscience.orgpatsnap.com Simultaneously, the increased action of GLP-1 suppresses the release of glucagon (B607659) from pancreatic alpha cells, which in turn reduces glucose production by the liver. wikipedia.orgjkscience.org This dual regulatory action on insulin and glucagon is a key feature of sitagliptin's role in managing glucose levels. drugbank.com

Early clinical trials provided robust evidence for sitagliptin's efficacy. Studies demonstrated that single oral doses of sitagliptin resulted in dose-dependent inhibition of plasma DPP-4 activity for over 24 hours. oup.com This led to approximately twofold increases in the active levels of GLP-1 and GIP following an oral glucose tolerance test. oup.com Research has also shown that sitagliptin improves markers of beta-cell function, including the proinsulin-to-insulin ratio. nih.gov

Table 1: Mechanism of Action of Sitagliptin

This interactive table outlines the step-by-step mechanism through which sitagliptin modulates glucose homeostasis.

| Step | Action | Consequence | Source |

| 1 | Oral administration of Sitagliptin. | The compound is absorbed into the bloodstream. | drugbank.com |

| 2 | Competitive inhibition of the DPP-4 enzyme. | The enzyme is blocked from degrading incretin hormones. | wikipedia.orgpatsnap.com |

| 3 | Increased levels of active incretin hormones (GLP-1 and GIP). | Prolongs the action of these hormones. ijrti.org | nih.govdroracle.ai |

| 4 | Stimulation of pancreatic β-cells. | Enhanced glucose-dependent insulin secretion. | jkscience.orgpatsnap.com |

| 5 | Suppression of pancreatic α-cells. | Decreased release of glucagon. | wikipedia.orgdrugbank.com |

| 6 | Modulation of Glucose Levels. | Leads to lower fasting and postprandial glucose. | jkscience.orgdroracle.ai |

Clinical research has consistently demonstrated the compound's effectiveness in improving key glycemic markers. Monotherapy trials have shown that sitagliptin leads to clinically meaningful reductions in glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG). jkscience.orgdiabetesjournals.org For instance, a 24-week study found that sitagliptin monotherapy resulted in placebo-subtracted mean reductions in HbA1c of approximately 0.6% to 0.8%. jkscience.orgdiabetesjournals.org Another trial reported a placebo-controlled least squares mean change from baseline in HbA1c of -0.62% after 24 weeks of treatment. nih.gov

Table 2: Summary of Foundational Clinical Trial Data for Sitagliptin Monotherapy

This interactive table summarizes the glycemic control efficacy of sitagliptin from key clinical studies.

| Study Duration | Key Efficacy Parameter | Result (Compared to Placebo) | Source |

| 24 Weeks | Change in HbA1c | -0.6% to -0.79% mean difference from placebo | jkscience.org |

| 24 Weeks | Change in HbA1c | -0.62% placebo-controlled least squares mean change | nih.gov |

| 24 Weeks | Change in Fasting Plasma Glucose (FPG) | -0.8 mmol/L placebo-controlled least squares mean change | nih.gov |

| 24 Weeks | Patients achieving HbA1c <7% | 37.8% (Sitagliptin Group) vs. 17.2% (Placebo Group) | nih.gov |

| 12-24 Weeks | Effect on Body Weight | Neutral effect, no meaningful changes from baseline | diabetesjournals.org |

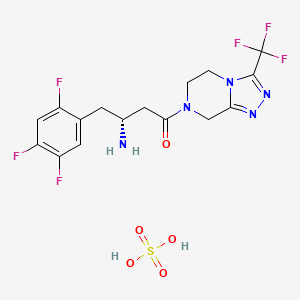

Structure

3D Structure of Parent

Properties

CAS No. |

1169707-31-6 |

|---|---|

Molecular Formula |

C16H17F6N5O5S |

Molecular Weight |

505.4 g/mol |

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;sulfuric acid |

InChI |

InChI=1S/C16H15F6N5O.H2O4S/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H2,1,2,3,4)/t9-;/m1./s1 |

InChI Key |

WSJSNSFEWVZILC-SBSPUUFOSA-N |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Sitagliptin S Biological Activity

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Downstream Effects on Pancreatic Alpha and Beta Cell Function in Research Models

Glucagon (B607659) Secretion Suppression Mechanisms

Sitagliptin (B1680988), a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, exerts its influence on glucagon secretion primarily through an indirect mechanism. By inhibiting the DPP-4 enzyme, sitagliptin increases the circulating levels of active incretin (B1656795) hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). nih.govnih.govclinicaltrials.govpace-cme.org These hormones are key regulators of pancreatic islet cell function, and their augmentation by sitagliptin leads to a glucose-dependent suppression of glucagon from pancreatic α-cells. clinicaltrials.govju.edu.sa

The glucagon-suppressive effect of sitagliptin is largely attributed to the potentiation of GLP-1 action. nih.govnih.gov A critical feature of this action is its glucose dependency; GLP-1 significantly inhibits glucagon secretion during hyperglycemic conditions but does not suppress the counter-regulatory glucagon response during hypoglycemia. researchgate.netnih.govresearchgate.net This glucose-sensing mechanism minimizes the risk of low blood sugar. The precise pathways through which GLP-1 mediates this effect are multifaceted and involve intra-islet paracrine signaling and potentially direct actions on α-cells.

Several mechanisms have been proposed to explain GLP-1's glucagonostatic effect:

Insulin-Mediated Paracrine Inhibition: A predominant theory suggests that GLP-1's primary action is on pancreatic β-cells, stimulating glucose-dependent insulin (B600854) secretion. The locally increased insulin concentrations then act on neighboring α-cells to inhibit glucagon release. nih.gov

Somatostatin-Mediated Paracrine Inhibition: Another indirect pathway involves the stimulation of somatostatin release from pancreatic δ-cells by GLP-1. researchgate.netresearchgate.net Somatostatin is a potent inhibitor of both insulin and glucagon secretion, and its localized release within the islet contributes to the suppression of α-cell function. researchgate.netimrpress.com

Direct α-Cell Inhibition: While some research indicates a low density of GLP-1 receptors on human α-cells, other evidence suggests a direct inhibitory pathway. nih.gov Studies have shown that GLP-1 can directly inhibit P/Q-type Ca2+ channels on α-cells, leading to reduced glucagon exocytosis. nih.gov

The role of GIP, the other major incretin hormone elevated by sitagliptin, is more complex. In healthy individuals, GIP tends to stimulate glucagon secretion, particularly at low glucose levels. researchgate.netnih.gov However, in the context of type 2 diabetes, this glucagonotropic effect of GIP may aberrantly persist even during hyperglycemia, potentially counteracting glycemic control. nih.govnih.gov Despite the elevation of GIP, the net effect of sitagliptin in hyperglycemic states is a suppression of glucagon, indicating that the inhibitory actions of GLP-1 are dominant. nih.govnih.gov

Exploration of Alternative Molecular Targets and Signaling Pathways of Sitagliptin

Beyond its primary mechanism of inhibiting DPP-4 to modulate incretin hormones, research has uncovered sitagliptin's interactions with other molecular targets and signaling pathways, suggesting a broader pharmacological profile.

Angiotensin-Converting Enzyme 2 (ACE2) Interaction and ACE2/Ang-(1-7)/MasR Axis Modulation

Emerging evidence indicates that sitagliptin interacts with components of the Renin-Angiotensin System (RAS), a critical regulator of cardiovascular and renal function. Specifically, sitagliptin has been shown to bind to Angiotensin-Converting Enzyme 2 (ACE2) with a strong affinity, forming a stable complex. nih.gov

The RAS consists of two main counter-regulatory axes: the classical ACE/Angiotensin II (Ang II)/AT1 receptor axis, which is generally associated with vasoconstriction and fibrosis, and the protective ACE2/Angiotensin-(1-7) [Ang-(1-7)]/Mas Receptor (MasR) axis, which promotes vasodilation and has anti-inflammatory properties. imrpress.com An imbalance in these axes is implicated in various pathologies.

Sitagliptin appears to favorably modulate this balance. In preclinical models of chronic kidney disease, sitagliptin treatment counteracted RAS overstimulation. nih.gov It prevented the pathological decrease in cardiac ACE2 expression and the increase in AT1R expression. nih.gov This modulation resulted in a significant reduction of cardiac Ang II levels and a concurrent enhancement of Ang-(1-7) levels, thereby normalizing the Ang II/Ang-(1-7) ratio. nih.gov By shifting the equilibrium toward the protective ACE2/Ang-(1-7)/MasR axis, sitagliptin may exert beneficial effects on cardiorenal tissues independent of its glucose-lowering action.

| RAS Component | Effect Observed with Sitagliptin Treatment | Reference |

|---|---|---|

| ACE2 Expression | Prevents decrease in cardiac tissue | nih.gov |

| Angiotensin II (Ang II) | Decreases levels in cardiac tissue | nih.gov |

| Angiotensin-(1-7) [Ang-(1-7)] | Increases levels in cardiac tissue | nih.gov |

| Ang II / Ang-(1-7) Ratio | Significantly lowered/normalized | nih.gov |

| AT1 Receptor (AT1R) Expression | Prevents increase in cardiac tissue | nih.gov |

Influence on Other Endogenous Peptide Substrates of DPP-4 (e.g., Peptide YY, Neuropeptide Y, Growth Hormone-Releasing Hormone)

The DPP-4 enzyme is not exclusive to GLP-1 and GIP; it cleaves and inactivates a wide array of other peptide hormones and neuropeptides. By inhibiting DPP-4, sitagliptin prolongs the activity of these substrates, leading to diverse physiological effects beyond glycemic control.

Peptide YY (PYY): PYY is a gut hormone involved in appetite regulation. Sitagliptin treatment prevents the degradation of the active form, PYY(1-36), into its less active metabolite, PYY(3-36). nih.gov Studies have shown that sitagliptin administration increases circulating levels of PYY(1-36), which may influence satiety and food intake. nih.gov

Neuropeptide Y (NPY): NPY is a widely distributed neuropeptide with roles in vasoconstriction and memory. As a DPP-4 substrate, its degradation is inhibited by sitagliptin, which increases the ratio of active NPY to its metabolite NPY(3-36). ahajournals.org This has been shown to potentiate NPY-induced vasoconstriction, particularly during concurrent RAS inhibition. ahajournals.org Furthermore, the memory-enhancing effects of sitagliptin in preclinical models have been demonstrated to be dependent on the presence of NPY. nih.gov

Growth Hormone-Releasing Hormone (GHRH): GHRH, the primary stimulus for pituitary Growth Hormone (GH) secretion, is rapidly inactivated by DPP-4. nih.govnih.gov Sitagliptin has been found to enhance stimulated GH secretion in healthy women and increase the half-life of GH. nih.govoup.com This suggests that sitagliptin can potentiate the activity of the GHRH-GH axis, although its effect on mean overnight GH levels has not been consistently demonstrated. nih.gov

| Peptide Substrate | Effect of Sitagliptin | Observed Physiological Consequence | Reference |

|---|---|---|---|

| Peptide YY (PYY) | Prevents degradation, increasing active PYY(1-36) | Potential modulation of appetite | nih.gov |

| Neuropeptide Y (NPY) | Increases ratio of active NPY to NPY(3-36) | Potentiation of vasoconstriction; memory enhancement | nih.govahajournals.org |

| Growth Hormone-Releasing Hormone (GHRH) | Prevents degradation, enhancing its activity | Increased stimulated Growth Hormone (GH) secretion and GH half-life | nih.govnih.govoup.com |

Preclinical Pharmacological Characterization of Sitagliptin

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Non-clinical ADME studies have shown that sitagliptin (B1680988) is rapidly absorbed. europa.eu It is considered a drug with moderate to high clearance and has a relatively short plasma half-life. europa.euijrti.org

Absorption Kinetics in Preclinical Animal Models

Following oral administration, sitagliptin is rapidly absorbed in preclinical species. researchgate.net Studies in rats and dogs have demonstrated high absolute oral bioavailability. researchgate.net

In rats, after single intravenous (IV) administration, plasma concentrations of sitagliptin declined in a time-dependent manner. europa.euijrti.org The mean plasma clearance was approximately 40 to 48 mL/min/kg in males and 67 mL/min/kg in females. ijrti.org The half-life of sitagliptin in rats is approximately 2 hours. researchgate.net

In dogs, the mean plasma clearance, volume of distribution at steady state (Vdss), and half-life were approximately 9 mL/min/kg, 3 L/kg, and 4 hours, respectively. europa.eu Plasma area under the curve (AUC) increased in proportion to the dose, indicating that the absorption and elimination processes were not saturated within the studied dose range. europa.eu

Most studies on metabolism, excretion, and tissue distribution utilized [14C]sitagliptin. ijrti.org Plasma concentrations were determined using a validated LC-MS/MS assay. ijrti.org

Table 1: Preclinical Pharmacokinetic Parameters of Sitagliptin

| Species | Parameter | Value |

|---|---|---|

| Rat | Plasma Clearance (Male) | ~40-48 mL/min/kg |

| Plasma Clearance (Female) | 67 mL/min/kg | |

| Half-life | ~2 hours | |

| Dog | Plasma Clearance | ~9 mL/min/kg |

| Volume of Distribution (Vdss) | ~3 L/kg |

Metabolic Pathways and Metabolite Profiling Research

Metabolism is a minor elimination pathway for sitagliptin. tga.gov.au Approximately 10% to 16% of a radiolabeled dose was recovered as metabolites in the excreta of rats and dogs. researchgate.net

In preclinical models, the metabolism of sitagliptin involves several pathways. The major metabolic routes identified are aromatic oxidation and the desaturation of the piperazine (B1678402) ring. researchgate.net Other identified pathways include N-carbamoyl glucuronidation, N-sulfation, and hydroxylation of the triazolopiperazine ring. ijrti.orgresearchgate.net Oxidative desaturation of the piperazine ring is followed by cyclization. ijrti.orgresearchgate.netresearchgate.net

In vitro studies have identified the primary enzymes responsible for the limited metabolism of sitagliptin. tmda.go.tz Cytochrome P450 3A4 (CYP3A4) is the major isoenzyme involved, with a smaller contribution from CYP2C8. researchgate.nettmda.go.tzeuropa.eu It has been noted that in vitro, sitagliptin does not inhibit or induce CYP450 isoenzymes at clinically relevant concentrations. ijrti.orgeuropa.eu

In a study using rat hepatocytes, eleven metabolites of sitagliptin were identified, though they constituted only 3.1% of the parent drug after a 2-hour incubation. researchgate.net Novel metabolites detected included an N-glucuronide of sitagliptin and a di-ketone metabolite. researchgate.net Other novel findings were the hydroxylation of both the amine group and the aromatic ring, which was then followed by the formation of glucuronide metabolites. researchgate.net Additionally, an N-sulfate metabolite and trace amounts of a metabolite formed through acetylation followed by glucuronide conjugation were observed. researchgate.net Two specific metabolites, M2 and M5, were purified from dog urine and identified using NMR analysis and hydrogen-deuterium exchange. europa.euijrti.org

Research into the metabolic profile of sitagliptin has been conducted to investigate the formation of reactive compounds. researchgate.net One study suggested that the reduction reaction of the piperazine ring could potentially generate a highly electrophilic metabolite of sitagliptin. researchgate.net Furthermore, N-oxidation reactions were observed, which could form reactive intermediates. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Sitagliptin |

| Sitagliptin sulfate (B86663) |

| N-acetyl-p-benzoquinone imine |

| Quinone metabolite |

| Thiophene sulfoxide |

| Metformin (B114582) |

| Glibenclamide |

| Simvastatin |

| Rosiglitazone |

| Warfarin |

| Digoxin (B3395198) |

| Ketoconazole |

| Itraconazole |

| Ritonavir |

| Clarithromycin |

| Ertugliflozin (B560060) |

| Almasilate |

| Almotriptan |

| Alogliptin |

| Acetohexamide |

| Acetyl sulfisoxazole |

| Acetylsalicylic acid |

| Aclidinium |

| Acrivastine |

| Acyclovir |

| Acarbose |

| Acebutolol |

| Aceclofenac |

| Acemetacin |

| Acetaminophen |

| Acetazolamide |

| Saxagliptin |

| 5-hydroxysaxagliptin |

| Vildagliptin |

| Trelagliptin |

| Benzonitrile |

| Cimetidine (B194882) |

| Probenecid (B1678239) |

| Ibuprofen |

| Furosemide (B1674285) |

| Raloxifene |

| Troglitazone |

| Tienilic acid |

| Exenatide |

| Insulin (B600854) |

| Sulfonylurea |

| Lidocaine |

| Chromopyrrolic acid |

| Capsaicin |

| Dipentaenone |

| 1,4-benzoxathin-6-ol |

| Staurosporine |

Excretion Mechanisms and Transporter Involvement Research

Sitagliptin is primarily eliminated from the body unchanged through the kidneys. natrapharm.comijrti.org This process involves both glomerular filtration and active tubular secretion. researchgate.netncats.io The renal clearance of sitagliptin is significant, averaging around 350-388 mL/min in humans, which is considerably higher than the typical glomerular filtration rate. genscript.comeuropa.eu This disparity indicates the involvement of active secretion processes in its renal elimination. genscript.com In preclinical models, the plasma clearance of sitagliptin was found to be higher in rats (40–48 ml/min/kg) compared to dogs (approximately 9 ml/min/kg). nih.gov

The elimination of sitagliptin is predominantly through renal excretion and includes active tubular secretion. tmda.go.tzfda.gov.pheuropa.eu In rats, renal clearance of the unbound drug far surpasses the glomerular filtration rate, confirming the role of active renal elimination. researchgate.net Approximately 79% of sitagliptin is excreted unchanged in the urine. natrapharm.comtmda.go.tz Studies have shown that after an oral dose of [14C]sitagliptin, about 87% of the radioactivity is eliminated in the urine within a week. europa.eutmda.go.tztmda.go.tz Active tubular secretion accounts for roughly half of the total clearance of sitagliptin. genscript.com

The involvement of active tubular secretion is further supported by drug-drug interaction studies. For instance, probenecid, a known inhibitor of organic anion transporters, has been shown to inhibit the uptake of sitagliptin mediated by hOAT3. researchgate.net While this suggests a potential for interaction, the clinical significance is considered low due to sitagliptin's high safety margin and the contribution of other clearance pathways. researchgate.nettmda.go.tz

Research indicates that sitagliptin is a substrate for the efflux transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). researchgate.nettmda.go.tzausl.re.it P-gp is located on the luminal side of renal proximal tubular cells and is thought to play a role in the efflux of sitagliptin into the urine. genscript.comnih.gov

In vitro studies using LLC-MDR1 cells, which overexpress human MDR1, showed that the transport of sitagliptin from the basolateral to the apical side was significantly higher than in the opposite direction, confirming it as a substrate for human MDR1. researchgate.net The potent P-gp inhibitor cyclosporine A was found to significantly inhibit the P-gp-mediated transport of sitagliptin with an IC50 of 1 µM. researchgate.netnih.gov However, in a clinical study, co-administration of cyclosporine did not reduce the renal clearance of sitagliptin, suggesting that P-gp may not be the primary driver of its renal excretion. tmda.go.tzfda.gov.pheuropa.eu

Despite being a substrate, sitagliptin does not appear to be a significant inhibitor of P-gp. genscript.com In vitro studies showed that sitagliptin did not inhibit the P-gp-mediated transport of other known substrates like digoxin, verapamil, ritonavir, quinidine, and vinblastine. researchgate.netgenscript.comnih.gov This suggests a low potential for sitagliptin to cause drug interactions at the P-gp level. genscript.com

The role of P-gp in limiting the brain penetration of sitagliptin has also been observed. researchgate.net Brain concentrations of sitagliptin in mice lacking a functional P-glycoprotein transporter were found to be 8- to 10-fold higher than in control mice. researchgate.net

Sitagliptin is a substrate for the human organic anion transporter 3 (hOAT3), which is believed to be involved in its uptake from the blood into the renal proximal tubule cells. researchgate.netgenscript.comtmda.go.tz In vitro studies have demonstrated that sitagliptin is transported by hOAT3 with a K_m value of 162 µM. researchgate.netgenscript.comnih.gov This transporter may play a role in the active tubular secretion of sitagliptin. ncats.iofda.gov.pheuropa.eu

The interaction of sitagliptin with hOAT3 has been investigated through inhibition studies. Known hOAT3 inhibitors such as probenecid, ibuprofen, and furosemide were shown to inhibit the uptake of sitagliptin mediated by hOAT3. researchgate.netgenscript.comresearchgate.net The IC50 values for these inhibitions are presented in the table below.

| Inhibitor | IC50 (µM) for hOAT3-mediated Sitagliptin Uptake |

| Probenecid | 5.6 researchgate.netnih.gov |

| Ibuprofen | 3.7 researchgate.netnih.gov |

| Furosemide | 1.7 researchgate.netnih.gov |

| Fenofibric acid | 2.2 researchgate.netnih.gov |

| Quinapril | 6.2 researchgate.netnih.gov |

| Indapamide | 11 researchgate.netnih.gov |

| Cimetidine | 79 researchgate.netnih.gov |

Conversely, sitagliptin itself is a weak inhibitor of hOAT3-mediated transport of other substrates, with an IC50 of 160 µM for cimetidine uptake. researchgate.netgenscript.comausl.re.it This high IC50 value suggests that sitagliptin is unlikely to cause clinically significant drug interactions with other hOAT3 substrates. ausl.re.it

In vitro transport studies have been conducted to explore the involvement of other transporters in the disposition of sitagliptin. Research has shown that sitagliptin is not a substrate for several other transporters, including the multidrug resistance-associated proteins MRP2 and MRP4. researchgate.netgenscript.comnih.gov

Additionally, sitagliptin was not transported by the human oligopeptide transporter hPEPT1, which is involved in the intestinal absorption of peptide-like drugs. researchgate.netgenscript.com The contribution of the human multidrug and toxin extrusion proteins MATE1 and MATE2, which are located in the luminal membrane of renal proximal tubules, to the renal excretion of sitagliptin remains to be fully identified. genscript.com

Preclinical Pharmacodynamic Evaluation

Preclinical studies in animal models have demonstrated a clear dose-response relationship for the inhibition of dipeptidyl peptidase-4 (DPP-4) by sitagliptin. fda.gov In rats, oral administration of sitagliptin led to a dose-dependent inhibition of plasma DPP-4 activity. oup.com

A study in male and female rats evaluated the dose dependence of oral pharmacokinetics of sitagliptin at various dose levels. europa.eu The results indicated that while absorption was not saturable, elimination may have decreased slightly with increasing doses. europa.eu In dogs, plasma AUC of sitagliptin increased proportionately with the dose, suggesting that absorption and elimination were not saturable within the studied dose range. europa.eu

In a drug-resistant epilepsy model in rodents, sitagliptin administered at different doses showed a dose-dependent reduction in seizure scores. acs.org These findings from various animal models underscore the direct relationship between the administered dose of sitagliptin and its pharmacodynamic effect on DPP-4 inhibition.

Effects on Endogenous Incretin (B1656795) Levels and Glucose Regulatory Hormones in Preclinical Species

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the levels of active incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). drugbank.compatsnap.com These hormones are crucial for glucose homeostasis, and their activity is normally limited by the DPP-4 enzyme, which rapidly degrades them. europa.eupatsnap.com By inhibiting DPP-4, sitagliptin prolongs the action of endogenous GLP-1 and GIP, leading to a cascade of effects that improve glycemic control. drugbank.compatsnap.com

In preclinical studies involving various animal models, sitagliptin has consistently demonstrated its ability to increase the concentrations of active GLP-1 and GIP. nih.govportlandpress.com This elevation in active incretin levels leads to enhanced glucose-dependent insulin secretion from pancreatic beta cells and suppression of glucagon (B607659) release from pancreatic alpha cells. patsnap.comoup.com The effects of sitagliptin on these key glucose-regulatory hormones have been observed in multiple preclinical species.

In a study with normal C57BL/6J mice, administration of sitagliptin resulted in a significant increase in plasma GLP-1 levels. biomolther.org Another preclinical study in obese male C57BL/6J mice also showed that sitagliptin treatment led to increases in active GLP-1. nih.gov

A study in nonhuman primates (NHPs) further solidified these findings. Oral administration of sitagliptin at clinically translational doses resulted in a two- to five-fold increase in peak plasma GIP and GLP-1 levels compared to the control group. nih.gov This study also demonstrated a dose- and time-dependent reduction in DPP-4 activity. nih.gov Notably, sitagliptin administration led to a 2.0- to 3.4-fold elevation in both GLP-1 and GIP levels in the cerebrospinal fluid (CSF), suggesting that its effects extend to the central nervous system. nih.gov

The impact of sitagliptin on incretin and other hormones has also been investigated in infarcted rat hearts. In this model, sitagliptin treatment was associated with a significant increase in the levels of both GLP-1 and GIP, alongside a 77% reduction in plasma DPP-4 activity. portlandpress.com Interestingly, this study suggested that the effects of sitagliptin on resistin levels were mediated by GIP, but not GLP-1. portlandpress.com

Some studies have explored the interaction of sitagliptin with other compounds. For instance, in one study, while sitagliptin alone increased active GLP-1, it caused a suppression of total GLP-1 and GIP. plos.org This suggests a potential negative feedback mechanism controlling the secretion of these hormones. plos.org

The following interactive tables summarize the observed effects of sitagliptin on incretin and glucose-regulatory hormones in various preclinical models.

Table 1: Effect of Sitagliptin on Incretin Hormones in Preclinical Models

| Species | Model | Incretin Hormone | Observed Effect | Citation |

| Mice | Normal C57BL/6J | GLP-1 | Increased plasma levels | biomolther.org |

| Mice | Obese C57BL/6J | Active GLP-1 | Increased levels | nih.gov |

| Rats | Infarcted Hearts | GLP-1 | Significant increase in plasma levels | portlandpress.com |

| Rats | Infarcted Hearts | GIP | Significant increase in plasma levels | portlandpress.com |

| Nonhuman Primates | Naive | GLP-1 | 2- to 5-fold increase in peak plasma levels | nih.gov |

| Nonhuman Primates | Naive | GIP | 2- to 5-fold increase in peak plasma levels | nih.gov |

| Nonhuman Primates | Naive | GLP-1 (CSF) | 2.0- to 3.4-fold elevation | nih.gov |

| Nonhuman Primates | Naive | GIP (CSF) | 2.0- to 3.4-fold elevation | nih.gov |

Table 2: Effect of Sitagliptin on Other Glucose-Regulatory Factors in Preclinical Models

| Species | Model | Factor | Observed Effect | Citation |

| Rats | Infarcted Hearts | Plasma DPP-4 Activity | 77% reduction | portlandpress.com |

| Nonhuman Primates | Naive | DPP-4 Activity | Dose- and time-dependent reduction | nih.gov |

These preclinical findings consistently demonstrate that sitagliptin effectively enhances active incretin hormone levels by inhibiting DPP-4, which is a key mechanism for its glucose-lowering effects.

Synthetic Methodologies and Chemical Synthesis Innovations for Sitagliptin

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing the desired (R)-enantiomer of Sitagliptin (B1680988). Various strategies have been developed, ranging from metal-catalyzed reactions to organocatalyzed and reagent-based methods, each offering unique advantages in terms of efficiency, cost, and environmental impact.

One of the most prominent and industrially applied methods for synthesizing enantiomerically pure β-amino carbonyls like Sitagliptin is the stereoselective reduction of a corresponding enamine precursor. nih.govacs.org This approach has been central to large-scale manufacturing processes. The initial synthesis by Merck involved the formation of an enamine followed by a high-pressure asymmetric hydrogenation using a rhodium-based chiral catalyst to yield Sitagliptin with high enantiomeric excess. researchgate.net

Chiral auxiliary-controlled methods represent a classical yet effective strategy for inducing stereoselectivity in enamine reductions. In this approach, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. nih.govacs.org For Sitagliptin synthesis, this involves attaching a chiral amine to a β-keto amide precursor to form a β-enamino amide. The steric and electronic properties of the auxiliary then guide the facial selectivity of the hydride attack during the reduction step.

A notable development in this area is the use of the inexpensive and readily available (R)-(+)-phenylethylamine as a chiral auxiliary. nih.govacs.org This auxiliary is used to form a key Z-isomer enamine intermediate, which is then subjected to diastereoselective reduction. nih.gov This strategy allows for the separation of the desired diastereomer, which can then be converted to Sitagliptin by hydrogenolysis to cleave the auxiliary. nih.govacs.org This approach avoids the need for repeated purifications to achieve high stereochemical purity, which is often required in direct enantioselective methods. nih.gov

Asymmetric metal-catalyzed hydrogenation is a powerful and atom-economical method for establishing chirality and has been a cornerstone in the industrial synthesis of Sitagliptin. researchgate.netmdpi.com This method involves the direct hydrogenation of a prochiral enamine or a related dehydrositagliptin intermediate using a chiral transition-metal catalyst. acs.orgnih.govsci-hub.se

The second-generation manufacturing process for Sitagliptin developed by Merck is a prime example of this technology. mdpi.com This highly efficient route utilizes a rhodium (Rh) catalyst paired with a chiral ferrocenyl phosphine ligand, specifically a Josiphos-type ligand (tBu JOSIPHOS), for the asymmetric hydrogenation of an unprotected enamine. researchgate.netmdpi.comacs.org This process is conducted under high hydrogen pressure (250 psi) and achieves excellent enantioselectivity (>99% ee). researchgate.netresearchgate.net The use of rhodium complexes with other chiral ligands, such as FerroLANE, has also been reported to provide Sitagliptin with high enantioselectivity. researchgate.net While highly effective, these methods often rely on expensive and precious metals like rhodium or ruthenium, and the processes may require specialized high-pressure equipment. nih.govresearchgate.net

| Catalyst System | Ligand | Substrate | Enantiomeric Excess (ee) | Key Features |

| Rh(I) | tBu JOSIPHOS | Dehydrositagliptin | >99% | Used in Merck's 2nd generation process; high efficiency and enantioselectivity. mdpi.comacs.org |

| Rh complex | FerroLANE | Enamine Precursor | 98% | Provides excellent enantioselectivity. researchgate.net |

| Ruthenium complex | (s)-Ts-DPEN | β-ketoester | N/A | An alternative route involving hydrogenation to a β-hydroxy acid intermediate. nih.gov |

To overcome the high cost and potential toxicity associated with heavy metal catalysts, research has focused on developing more economical and environmentally benign reduction methods. nih.govnih.gov A significant innovation is the use of inexpensive hydride reagents for the diastereoselective reduction of enamines. nih.govacs.org One such system employs sodium borohydride (NaBH₄) in combination with an acid, such as methanesulfonic acid (MsOH), for the reduction. nih.govacs.orgrsc.org

| Reagent System | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield | Key Features |

| NaBH₄/MsOH | (R)-(+)-Phenylethylamine | 92:08 | 88% (after hydrogenolysis) | Avoids expensive/toxic metals; scalable and economical. nih.govacs.org |

| NaBH₄/ZnCl₂ | Phenylglycineamide | 68.5% d.e. (99.3% after recrystallization) | 57.1% (after recrystallization) | An alternative inexpensive reagent system for diastereoselective reduction. researchgate.net |

Alternative organocatalytic strategies for constructing the chiral β-amino acid core of Sitagliptin include asymmetric Michael and Mannich reactions. researchgate.net These methods offer a metal-free approach to establishing the crucial carbon-nitrogen bond with high stereocontrol.

The enantioselective aza-Michael addition has been successfully employed for the synthesis of (R)-Sitagliptin. nih.govresearchgate.netnih.gov One reported route involves the conjugate addition of a carbamate to an α,β-unsaturated phenylketone. nih.gov This reaction is catalyzed by a quinine-derived C(9)-urea ammonium catalyst under phase-transfer conditions, achieving high enantioselectivity (96% ee). nih.govresearchgate.netnih.gov The resulting Michael adduct is then converted to Sitagliptin through a sequence of steps including Baeyer–Villiger oxidation, hydrolysis, and amide coupling. nih.govresearchgate.net

The asymmetric Mannich reaction provides another powerful tool for Sitagliptin synthesis. A direct catalytic asymmetric Mannich reaction has been developed using a dithiomalonate as the Mannich donor and a bench-stable α-amidosulfone. thieme-connect.com The reaction is catalyzed by a quinidine-derived squaramide organocatalyst under aqueous biphasic conditions, affording the Mannich adduct in good yield and high enantioselectivity (95% ee), which can be further enhanced to >99% ee by a single recrystallization. thieme-connect.com

An innovative and efficient organocatalytic route to Sitagliptin involves a tandem aza-Michael/hemiacetal reaction. mdpi.comresearchgate.net This strategy begins with the reaction between an α,β-unsaturated aldehyde, such as (E)-4-(2,4,5-trifluorophenyl)but-2-enal, and N-Boc-protected hydroxylamine. mdpi.com

The reaction is catalyzed by a chiral secondary amine organocatalyst, like (S)-diphenylprolinol-TMS, in the presence of a Brønsted acid co-catalyst. mdpi.com This tandem sequence constructs a key chiral hemiacetal intermediate in high yield and with excellent enantiomeric excess (up to 89% ee). mdpi.com This chiral unit is then converted into the target β-amino acid through an oxidation and reductive cleavage sequence. mdpi.com This methodology is notable for avoiding the use of any expensive metal catalysts, presenting an efficient and practical alternative for the asymmetric synthesis of Sitagliptin. mdpi.comresearchgate.net

Intramolecular Palladium-Catalyzedresearchgate.netrsc.org-Sigmatropic Rearrangements

Palladium-catalyzed sigmatropic rearrangements represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. In the context of chiral amine synthesis, the asymmetric researchgate.netrsc.org-sigmatropic rearrangement of allylic ammonium ylides has been explored as a viable strategy. This method typically involves the reaction of an allylic substrate with a glycine ester derivative in the presence of a palladium catalyst to form an allylic ammonium salt. This intermediate, upon deprotonation, generates an ylide that undergoes a concerted researchgate.netrsc.org-sigmatropic rearrangement to furnish a new, highly functionalized α-amino acid derivative. acs.orgnih.gov

While the primary industrial syntheses of Sitagliptin have predominantly relied on asymmetric hydrogenation and enzymatic transamination, the principles of palladium-catalyzed rearrangements offer a potential alternative approach. The process would involve the formation of an allylic ammonium ylide containing the trifluorophenyl moiety, which then rearranges stereoselectively under the influence of a chiral palladium catalyst. acs.orgnih.gov This methodology provides a pathway to construct the chiral β-amino acid backbone of Sitagliptin. The reaction's efficiency and stereoselectivity are highly dependent on the choice of ligand, solvent, and reaction conditions. researchgate.net

Biocatalytic Synthesis Routes

The quest for greener, more efficient, and highly selective manufacturing processes led to the development of groundbreaking biocatalytic routes for Sitagliptin. These methods leverage the inherent stereoselectivity of enzymes to produce the desired (R)-enantiomer with exceptional purity, often under milder reaction conditions than traditional chemical methods.

Application of Engineered Transaminase Enzymes

A landmark achievement in the synthesis of Sitagliptin was the development of a highly engineered (R)-selective ω-transaminase (ATA-117) through a collaboration between Merck and Codexis. epa.govchemistryforsustainability.org This biocatalyst was designed to perform an asymmetric reductive amination of the prochiral ketone precursor, pro-sitagliptin ketone, directly into the desired (R)-amine of Sitagliptin with near-perfect enantioselectivity.

The native transaminase enzyme showed no detectable activity towards the bulky pro-sitagliptin ketone. epa.gov Through a process of directed evolution and a substrate-walking approach, scientists introduced 27 mutations into the enzyme. frontiersin.org This extensive protein engineering campaign resulted in a greater than 25,000-fold increase in activity, enabling the enzyme to function effectively under challenging industrial process conditions, including high substrate concentrations (200 g/L) and the presence of organic co-solvents like 50% DMSO. epa.govresearchgate.net The final process affords Sitagliptin with a 92% yield and an enantiomeric excess greater than 99.95%. frontiersin.orgresearchgate.net This enzymatic route significantly improves upon previous chemical methods by increasing yield, enhancing productivity by 53%, reducing total waste by 19%, and eliminating the need for a high-pressure hydrogenation step and a heavy metal catalyst. epa.gov

Chemo-Enzymatic Retrosynthesis Approaches to Key Precursors (e.g., D-(2,4,5-trifluorophenyl)alanine)

The initial medicinal chemistry route to Sitagliptin utilized the key intermediate D-(2,4,5-trifluorophenyl)alanine. polimi.it Researchers have since developed several innovative chemo-enzymatic routes to this crucial precursor, offering greener and more efficient alternatives to purely chemical methods. These strategies integrate highly selective biocatalytic steps into the retrosynthetic analysis. polimi.it

Six distinct chemo-enzymatic pathways have been described, all commencing from 2,4,5-trifluorobenzaldehyde. These routes employ at least one biocatalytic transformation, including:

Reductive amination: Utilizing D-amino acid dehydrogenases.

Transamination: Employing D-amino acid transaminases.

Deracemisation: Combining chemical synthesis of a racemic amino acid with enzymatic resolution.

Hydroamination: A fully biocatalytic conversion of a cinnamic acid derivative to the corresponding D-phenylalanine.

These integrated approaches can produce the target D-(2,4,5-trifluorophenyl)alanine in 2-5 steps from the starting aldehyde, achieving high isolated yields (36-62%) and excellent enantiomeric excess (>99% ee). polimi.itresearchgate.net For example, a preparative scale reaction using a D-amino acid dehydrogenase (DAADH) system afforded an 81% yield of the desired product with >99% ee. polimi.it

Exploration of Multi-Enzyme Cascade Reactions and Promoter Engineering Strategies

To further enhance the efficiency of biocatalytic synthesis, researchers have developed multi-enzyme cascade reactions where several enzymatic steps are performed sequentially in a single pot. nih.gov This approach minimizes intermediate purification steps, reduces waste, and can overcome unfavorable reaction equilibria.

One such system for a Sitagliptin intermediate involves a cascade using a transaminase (TA), an esterase, an aldehyde reductase (AHR), and a formate dehydrogenase (FDH). nih.govfrontiersin.org In this cascade, the esterase first hydrolyzes a β-keto ester substrate to the corresponding β-keto acid. The transaminase then converts the unstable keto acid into the desired β-amino acid. frontiersin.orgnih.gov To drive the reaction and manage byproducts, the AHR and FDH enzymes work in tandem to recycle cofactors and remove inhibitory byproducts. nih.gov

Chemical Resolution Techniques for Sitagliptin Precursors

Before the advent of highly efficient asymmetric synthesis and biocatalysis, chemical resolution was a common strategy for obtaining enantiomerically pure compounds. This technique involves the synthesis of a racemic mixture of a desired intermediate, followed by separation of the enantiomers using a chiral resolving agent.

A practical method for preparing (R)-Sitagliptin via chemical resolution has been developed. rsc.orgnih.gov The synthesis begins with the preparation of a β-ketomide, which is then converted to an enamine. nih.gov This enamine intermediate is subsequently reduced using an inexpensive reducing agent like sodium borohydride (NaBH₄) to yield the racemic Sitagliptin base. rsc.orgnih.gov

The crucial step is the resolution of this racemate. By treating the racemic mixture with a chiral acid, two diastereomeric salts are formed, which exhibit different solubilities and can be separated by crystallization. For Sitagliptin, (-)-Di-p-toluoyl-L-tartaric acid has been proven to be an effective resolving agent. nih.govnih.gov The desired (R)-Sitagliptin forms a less soluble tartrate salt that precipitates from the solution, allowing for its separation. nih.govresearchgate.net After filtration, the salt is treated with a base to liberate the free (R)-Sitagliptin. This method can yield (R)-Sitagliptin with high enantiomeric purity (up to 96% ee). nih.govresearchgate.net

Development and Characterization of Novel Synthetic Intermediates

The ongoing effort to refine the synthesis of Sitagliptin has led to the development and characterization of several novel synthetic intermediates designed to simplify reaction pathways and improve efficiency.

One innovative approach involves the use of a chiral aziridine compound as a key intermediate. googleapis.comgoogle.com Aziridines are three-membered rings containing a nitrogen atom, and their ring-strain makes them susceptible to nucleophilic ring-opening reactions. In this strategy, a chiral aziridine is prepared from a readily available chiral source. This intermediate is then reacted with an organometallic reagent, such as a 2,4,5-trifluorophenyl magnesium bromide, which selectively opens the aziridine ring to install the trifluorophenyl group and establish the correct stereochemistry for the β-amino acid backbone of Sitagliptin. researchgate.net This route avoids the need for asymmetric hydrogenation. google.com

Other important intermediates that have been central to various synthetic routes include:

(E)-1-(3-(Trifluoromethyl)-5,6-dihydro- researchgate.netpolimi.itnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one: Also known as dehydrositagliptin, this enamine is a key intermediate in the highly efficient asymmetric hydrogenation route developed by Merck. acs.orgresearchgate.net

4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro researchgate.netpolimi.itnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one: This β-ketomide, also called pro-sitagliptin ketone, is the direct precursor for the final enzymatic transamination step in the award-winning biocatalytic process. google.com

These intermediates represent critical advancements that have enabled the development of more cost-effective, scalable, and environmentally friendly manufacturing processes for Sitagliptin.

Integration of Green Chemistry Principles in Sitagliptin Synthesis

The industrial synthesis of Sitagliptin, the active pharmaceutical ingredient in Januvia®, serves as a prominent case study in the successful application of green chemistry principles to pharmaceutical manufacturing. sci-hub.seresearchgate.net The evolution of its synthesis through three distinct generations demonstrates a commitment to developing more efficient, sustainable, and environmentally benign processes. sci-hub.seresearchgate.net This progression has been recognized with Presidential Green Chemistry Challenge Awards, underscoring the significance of these chemical innovations. epa.govacs.org

Table 1: Comparison of Sitagliptin Synthesis Generations

| Feature | First-Generation Synthesis | Second-Generation (Asymmetric Hydrogenation) | Third-Generation (Biocatalytic) |

|---|---|---|---|

| Key Transformation | Mitsunobu Reaction | Rhodium-catalyzed Asymmetric Hydrogenation | Transaminase-catalyzed Asymmetric Synthesis |

| Number of Steps | 8 sci-hub.se | 3 epa.gov | 3 |

| Overall Yield | ~52% sci-hub.se | ~50% increase over 1st gen. epa.gov | 10-13% increase over 2nd gen. epa.govresearchgate.net |

| Waste Reduction | Baseline | >80% reduction vs 1st gen. epa.gov | 19% reduction vs 2nd gen. epa.govresearchgate.net |

| Aqueous Waste | Significant | Eliminated epa.govacs.orgnih.gov | Eliminated |

| Metal Catalyst | Ruthenium (earlier step) sci-hub.se | Rhodium epa.govepa.gov | Eliminated epa.govresearchgate.net |

| Specialized Equipment | Standard | High-pressure (250 psi) hydrogenator epa.govacs.org | Multipurpose vessels researchgate.net |

| Enantiomeric Excess (ee) of key step | N/A | 95% ee (requires crystallization) sci-hub.se | >99.95% ee (direct) epa.gov |

| Productivity | Baseline | Improved | 56% increase over 2nd gen. epa.gov |

Despite the significant improvements of the second-generation process, it still required a high-pressure hydrogenation step (at 250 psi) and the use of an expensive, precious metal catalyst (rhodium). epa.govacs.org Furthermore, the stereoselectivity, while high at 95% enantiomeric excess (ee), necessitated an additional crystallization step to achieve the required optical purity of over 99.9% ee. sci-hub.se

These remaining challenges led to a third-generation synthesis, developed in a collaboration between Merck and Codexis, which won a Greener Reaction Conditions Award in 2010. epa.govchemistryforsustainability.org This groundbreaking route employs a highly engineered R-selective transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine. epa.govacs.org The development of this biocatalyst was a significant achievement, as available natural transaminases showed no detectable activity on the bulky sitagliptin ketone. epa.gov Through a process of directed evolution, a biocatalyst was created with a compounded activity improvement of over 25,000-fold, capable of producing Sitagliptin with exceptional stereoselectivity (>99.95% ee) without detectable formation of the undesired S-enantiomer. epa.gov

Table 2: Performance of Key Catalytic Steps in Sitagliptin Synthesis

| Parameter | Second-Generation (Rh-JOSIPHOS) | Third-Generation (Engineered Transaminase) |

|---|---|---|

| Catalyst | Rh(I)/tBu JOSIPHOS | Evolved R-selective Transaminase |

| Catalyst Loading | 0.15 mol % sci-hub.seacs.org | 6 g/L researchgate.net |

| Substrate | Dehydrositagliptin (unprotected enamine) | Prositagliptin ketone |

| Product Yield (of step) | 98% sci-hub.se | 92% researchgate.net |

| Enantiomeric Excess (ee) | 95% sci-hub.se | >99.95% epa.gov |

| Reaction Conditions | High pressure (250 psi H₂) epa.gov | Ambient pressure, 50% DMSO researchgate.net |

| Downstream Processing | Requires crystallization for optical purity upgrade sci-hub.se | Direct isolation |

The successful integration of green chemistry into the manufacturing of Sitagliptin highlights the power of catalysis, both homogeneous metal catalysis and biocatalysis, to create more sustainable pharmaceutical production. The progression from a lengthy synthesis with poor atom economy to a highly efficient, waste-reducing biocatalytic route provides a compelling model for the pharmaceutical industry.

Advanced Analytical Methodologies for Sitagliptin Quantification and Characterization

Chromatographic Techniques

Chromatographic techniques are the cornerstone for the analysis of sitagliptin (B1680988). globalresearchonline.net Methods such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Method Development

HPLC, particularly in its reversed-phase mode (RP-HPLC), is a primary technique for the determination of sitagliptin. oup.comjaptronline.com The development of RP-HPLC methods is focused on achieving simple, rapid, accurate, and precise quantification of sitagliptin, often in combination with other drugs. japtronline.comijrpc.com

The optimization of chromatographic parameters is critical to ensure reliable and efficient analysis.

Stationary Phase: A variety of C18 and C8 columns are utilized as the stationary phase for sitagliptin analysis. For instance, a Thermoscientific C18 column (250x4.6 mm, 5µ particle size) and a Zorbax Eclipse XDB C18 column (150×4.6 mm, 5µ) have been successfully used. researchgate.netjaper.in Other studies have employed columns like the Hibar-240, Li-chrosphere-100 C18 ODS (250 × 4.6 mm, 5 μm), and the XTerra C8 (100 x 4.6 mm, 3 µm). orientjchem.orgscirp.org

Mobile Phase Composition: The mobile phase typically consists of a mixture of a buffer solution and an organic solvent. Common mobile phases include a mixture of phosphate (B84403) buffer and methanol (B129727) (40:60, v/v) or acetonitrile (B52724) and phosphate buffer. globalresearchonline.netresearchgate.net The pH of the buffer is a critical parameter, with values ranging from 2.5 to 9.0 being reported. ijrpc.comjaper.inorientjchem.org For example, one method uses a mobile phase of 0.01M KH2PO4 and methanol (50:50 v/v) with the pH adjusted to 2.5 with orthophosphoric acid. japer.in Another employs a mix of acetonitrile, methanol, and a pH 9 phosphate buffer (45:20:35 v/v/v). orientjchem.org

Flow Rate: The flow rate of the mobile phase is typically maintained between 0.6 mL/min and 1.5 mL/min to achieve optimal separation and run time. orientjchem.orgresearchgate.net

Detection Wavelength: UV detection is commonly used, with wavelengths selected based on the absorption maxima of sitagliptin and any co-formulated drugs. orientjchem.org Reported detection wavelengths for sitagliptin analysis range from 205 nm to 267 nm. globalresearchonline.netresearchgate.netresearchgate.net For simultaneous analysis with other drugs, an isobestic point may be chosen, such as 243 nm for sitagliptin and dapagliflozin (B1669812). amazonaws.com

Table 1: Examples of Optimized HPLC/RP-HPLC Parameters for Sitagliptin Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ) | 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 | 0.7 | 267 | Not Specified | japer.in |

| Thermoscientific C18 (250x4.6 mm, 5µ) | Methanol | 1 | 248 | 1.91 | researchgate.net |

| XTerra C8 (100 x 4.6 mm, 3 µm) | Acetonitrile: Methanol: Phosphate buffer pH 9 (45:20:35 v/v/v) | 0.6 | 260 | 3.056 | orientjchem.org |

| Hibar-240, Li-chrosphere-100 C18 ODS (250 × 4.6 mm, 5 μm) | Methanol: Potassium di-hydrogen phosphate buffer (70:30 v/v) | 1 | 261 | 6.1 | scirp.org |

| Phenomenex Luna C18 (250×4.6×5μ) | Potassium dihydrogen phosphate buffer pH 4.0: Acetonitrile (60:40) | 1.0 | 252 | < 5 | sphinxsai.com |

Sitagliptin is frequently formulated with other antidiabetic drugs, necessitating the development of methods for their simultaneous estimation.

Sitagliptin and Metformin (B114582): Numerous RP-HPLC methods have been developed for the simultaneous determination of sitagliptin and metformin hydrochloride. ijrpc.comorientjchem.orgscirp.org These methods utilize various C8 and C18 columns and mobile phases, typically consisting of a phosphate buffer and organic modifiers like acetonitrile and methanol. ijrpc.comorientjchem.orgscirp.org For example, a method using an XTerra C8 column with a mobile phase of pH 9 phosphate buffer, acetonitrile, and methanol (35:45:20) at a flow rate of 0.6 ml/min and UV detection at 260 nm, successfully separated sitagliptin (retention time 3.056 min) and metformin (retention time 2.420 min). orientjchem.org

Sitagliptin and Dapagliflozin: Methods for the simultaneous analysis of sitagliptin and dapagliflozin have also been established. amazonaws.comwjpr.netwjpps.com One such method uses a Chemsil C18 column with a mobile phase of phosphate buffer, acetonitrile, and methanol (40:35:25 v/v/v) at pH 5, a flow rate of 1.0 mL/min, and detection at 243 nm. amazonaws.comwjpr.net The retention times for sitagliptin and dapagliflozin were found to be 3.1 min and 10.0 min, respectively. wjpr.net

Sitagliptin and Ertugliflozin (B560060): A stability-indicating RP-HPLC method for the simultaneous estimation of sitagliptin and ertugliflozin has been developed using a PRONTOSIL C18 column. scielo.brscielo.br The optimized mobile phase was acetonitrile and acetate (B1210297) buffer pH 4.4 (36:64 v/v) with a flow rate of 1 mL/min and UV detection at 225 nm. scielo.brscielo.br Retention times were 2.82 min for sitagliptin and 3.92 min for ertugliflozin. scielo.br

Sitagliptin, Metformin, and Dapagliflozin: A stability-indicating RP-HPLC method was developed to simultaneously measure metformin, sitagliptin, and dapagliflozin in tablet dosage forms. researchgate.net The separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.5) in a 65:35% v/v ratio at a flow rate of 1.0 ml/min. researchgate.net The retention times were 4.53 min for metformin, 7.31 min for sitagliptin, and 10.65 min for dapagliflozin. researchgate.net

Table 2: Examples of Simultaneous Estimation of Sitagliptin in Combination Formulations by RP-HPLC

| Co-formulated Drug(s) | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Times (min) | Reference |

| Metformin HCl | XTerra C8 (100 x 4.6 mm, 3 µm) | Acetonitrile: Methanol: Phosphate buffer pH 9 (45:20:35) | 0.6 | 260 | Sitagliptin: 3.056, Metformin: 2.420 | orientjchem.org |

| Metformin HCl | Hibar-240, Li-chrosphere-100 C18 ODS (250 × 4.6 mm, 5 μm) | Methanol: KH2PO4 buffer (70:30 v/v) | 1 | 261 | Sitagliptin: 6.1, Metformin: 4.9 | scirp.org |

| Dapagliflozin | Chemsil C18 (250 mm x 4.6mm; 5μm) | Phosphate buffer: Acetonitrile: Methanol pH 5 (40:35:25 v/v/v) | 1.0 | 243 | Sitagliptin: 3.1, Dapagliflozin: 10.0 | wjpr.net |

| Ertugliflozin | PRONTOSIL C18 | Acetonitrile: Acetate buffer pH 4.4 (36:64 v/v) | 1 | 225 | Sitagliptin: 2.82, Ertugliflozin: 3.92 | scielo.br |

| Metformin, Dapagliflozin | C18 | Acetonitrile: Phosphate buffer pH 3.5 (65:35 v/v) | 1.0 | Not Specified | Metformin: 4.53, Sitagliptin: 7.31, Dapagliflozin: 10.65 | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. Several UPLC methods have been developed for the determination of sitagliptin, particularly for its simultaneous analysis with other drugs. researchgate.netnih.govtandfonline.com

For the simultaneous determination of sitagliptin and metformin, a UPLC method was developed using a Symmetry C18 column (100 mm × 2.1 mm, 2.2 μm) with an isocratic mobile phase of 20% methanol at pH 3.5 and a column temperature of 50°C. nih.govresearchgate.net Detection was at 220 nm, and the retention times were 1.1 min for sitagliptin and 4.2 min for metformin. nih.govresearchgate.net Another UPLC method for the same combination utilized an Acquity UPLC BEH C8 column (100 × 2.1 mm, 1.7 μm) with a gradient mobile phase of a buffer (10 mM potassium dihydrogen phosphate and 2 mM hexane-1-sulfonic acid sodium salt, pH 5.5) and acetonitrile at a flow rate of 0.2 mL/min and detection at 210 nm. researchgate.net

A UPLC method has also been developed for the concurrent quantification of metformin, vildagliptin, dapagliflozin, and sitagliptin. tandfonline.com This method employed a Shield RP-18 column (100 × 2.1 mm, 1.7 μm) and a mobile phase of 49.3 volumes of ethanol (B145695) and 50.7 volumes of pH 3.73, 0.1% triethylamine (B128534) buffer at a flow rate of 0.26 mL/min. tandfonline.com The retention time for sitagliptin was 2.645 minutes. tandfonline.com

Table 3: Examples of UPLC Methods for Sitagliptin Analysis

| Co-formulated Drug(s) | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Times (min) | Reference |

| Metformin HCl | Symmetry C18 (100 mm × 2.1 mm, 2.2 μm) | Methanol 20%, pH 3.5 | Not Specified | 220 | Sitagliptin: 1.1, Metformin: 4.2 | nih.govresearchgate.net |

| Metformin HCl | Acquity UPLC BEH C8 (100 × 2.1 mm, 1.7 μm) | Gradient of buffer (10 mM KH2PO4, 2 mM hexane-1-sulfonic acid sodium salt, pH 5.5) and acetonitrile | 0.2 | 210 | Not Specified | researchgate.net |

| Ertugliflozin | Acquity UPLC HIBRA C18 (100mm × 2.1mm, 1.8µ) | Buffer (0.01N sodium hydrogen phosphate) pH 4.0: Acetonitrile (60:40%v/v) | 0.3 | 220 | Sitagliptin: 1.260, Ertugliflozin: 1.873 | rjptonline.org |

| Metformin, Vildagliptin, Dapagliflozin | Shield RP-18 (100 × 2.1 mm, 1.7 μm) | 49.3 volumes ethanol and 50.7 volumes pH 3.73, 0.1% Triethylamine buffer | 0.26 | Not Specified | Sitagliptin: 2.645 | tandfonline.com |

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC offers a simple, rapid, and cost-effective alternative for the quantification of sitagliptin. ajol.inforesearchgate.net These methods are particularly useful for the simultaneous estimation of sitagliptin in combination formulations. ajol.infoajrconline.orgijper.org

For the simultaneous analysis of sitagliptin and metformin, various HPTLC methods have been reported. ajol.inforesearchgate.netajrconline.orgijper.orgrasayanjournal.co.in One method utilized silica (B1680970) gel 60 F254 plates with a mobile phase of butanol: water: glacial acetic acid (6:2:2, v/v/v) and detection at 227 nm, yielding Rf values of 0.75 for sitagliptin and 0.35 for metformin. researchgate.net Another method employed a mobile phase of acetonitrile-methanol-glacial acetic acid (7.0:3.0:0.02 v/v/v) with detection at 216 nm, resulting in Rf values of 0.21 for sitagliptin and 0.53 for metformin. ajrconline.org

A stability-indicating HPTLC method for sitagliptin alone used ethyl acetate: methanol: formic acid (8.5:1:0.5 v/v/v) as the mobile phase with detection at 265 nm, giving an Rf value of 0.50. ijpsr.comresearchgate.net

Table 4: Examples of HPTLC Methods for Sitagliptin Analysis

| Co-formulated Drug(s) | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Values | Reference |

| Metformin HCl | Silica gel 60 F254 | Butanol: Water: Glacial acetic acid (6:2:2, v/v/v) | 227 | Sitagliptin: 0.75, Metformin: 0.35 | researchgate.net |

| Metformin HCl | Silica gel G 60F254 | Acetonitrile-methanol-glacial acetic acid (7.0:3.0:0.02 v/v/v) | 216 | Sitagliptin: 0.21, Metformin: 0.53 | ajrconline.org |

| Metformin HCl | Silica gel 60F254 | Water-methanol-ammonium sulphate (4.5 + 4.5 + 1.5, v/v/v) | 254 | Sitagliptin: 0.68, Metformin: 0.59 | ijper.org |

| Simvastatin | Silica gel 60F 254 | Toluene: Methanol: Acetic acid (5:4:1 v/v/v) | 255 | Sitagliptin: 0.5241, Simvastatin: 0.7865 | scholarsresearchlibrary.com |

| None | TLC aluminium plates precoated with silica gel 60F254 | Ethyl acetate: methanol: formic acid (8.5:1:0.5 v/v/v) | 265 | 0.50 | ijpsr.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than liquid chromatography techniques for sitagliptin analysis, GC-MS methods have been developed, particularly for its determination in biological fluids like human urine. globalresearchonline.netnih.govresearchgate.net A significant challenge with GC-MS analysis of sitagliptin is its non-volatile nature, which necessitates a derivatization step prior to analysis. nih.govresearchgate.net

One developed GC-MS method involves the derivatization of sitagliptin with N-methyl-trimethylsilyltrifluoroacetamide to form its N-TMS amine derivative. nih.govresearchgate.net The derivatized compound is then extracted from urine using a carbonate buffer (pH 9.0) and ether. nih.govresearchgate.net This method was validated and showed a limit of quantitation (LOQ) of 50 ng/mL. nih.govresearchgate.net

Spectroscopic Techniques

Spectroscopic methods are widely utilized for the quantitative analysis of sitagliptin due to their simplicity, speed, and cost-effectiveness.

Ultraviolet-Visible (UV/VIS) Spectrophotometry

UV-Visible spectrophotometry is a common technique for the determination of sitagliptin in bulk drug and pharmaceutical dosage forms. scholarsresearchlibrary.comwjpps.comjchps.com The method is based on the principle that sitagliptin exhibits maximum absorbance at a specific wavelength in the UV region. ijset.in

Various studies have established validated UV spectrophotometric methods for sitagliptin quantification. The wavelength of maximum absorbance (λmax) for sitagliptin is consistently reported to be around 267 nm in various solvents, including water, 0.1N HCl, and a mixture of water and methanol. scholarsresearchlibrary.comwjpps.comijset.in The linearity of these methods is typically observed within a concentration range of 2-100 µg/mL, demonstrating a good correlation coefficient. wjpps.comjchps.comijset.in The validation of these methods according to International Council for Harmonisation (ICH) guidelines confirms their accuracy, precision, and reliability for routine analysis. scholarsresearchlibrary.comwjpps.comjchps.com

Key parameters from selected UV spectrophotometric methods are summarized below:

| Parameter | Finding 1 | Finding 2 | Finding 3 |

| λmax | 267 nm | 267 nm | 266 nm |

| Solvent | Water | 0.1N HCl | Water:Methanol (70:30) |

| Linearity Range | 2-10 µg/mL | 20-100 µg/mL | 20-100 µg/mL |

| **Correlation Coefficient (R²) ** | 0.9995 | 0.998 | 0.9993 |

| LOD | - | - | 2.82 µg/mL |

| LOQ | - | - | 8.57 µg/mL |

| Reference | jchps.com | ijset.in | wjpps.com |

LOD: Limit of Detection, LOQ: Limit of Quantification

Mass Spectrometry (MS) and Coupled Techniques

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry, particularly when coupled with chromatographic separation techniques, provides high sensitivity and selectivity for the analysis of sitagliptin, especially in complex biological matrices. globalresearchonline.netwjpps.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS methods are instrumental in the determination of sitagliptin and its metabolites. vulcanchem.com These methods combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS has been successfully used for the metabolic profiling of sitagliptin, identifying minor metabolites like Sitagliptin N-sulfate. vulcanchem.com Furthermore, LC-MS is employed for the quantification of potential genotoxic impurities in sitagliptin drug substances and products. nih.govnih.gov

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is a powerful and sensitive technique for the quantification of sitagliptin in human plasma and other biological fluids. globalresearchonline.netresearchgate.netnih.gov This method utilizes electrospray ionization to generate ions from the analyte, which are then separated and detected by tandem mass spectrometry. The use of multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the assay. researchgate.netnih.govjournaljpri.com

Validated LC-ESI-MS/MS methods have demonstrated linearity over a wide concentration range, with low limits of quantification, making them suitable for pharmacokinetic and bioequivalence studies. researchgate.netscirp.orgscirp.org These methods typically involve a straightforward sample preparation step, such as protein precipitation or liquid-liquid extraction. researchgate.netnih.gov

Key findings from various LC-ESI-MS/MS studies are presented in the table below:

| Parameter | Finding 1 | Finding 2 | Finding 3 |

| Matrix | Human Plasma | Human Plasma & Urine | Rat Plasma |

| Linearity Range | 5-500 ng/mL | 0.5-1000 ng/mL (plasma) | 10.98-2091.77 ng/mL |

| LLOQ | 5 ng/mL | 0.5 ng/mL (plasma) | 10.98 ng/mL |

| Ionization Mode | Positive ESI | ESI | ESI |

| Detection Mode | MRM | MRM | MRM |

| Precursor Ion (m/z) ** | 408.2 | - | - |

| Product Ion (m/z) ** | 235.1 | - | - |

| Reference | researchgate.net | nih.gov | scirp.orgscirp.org |

LLOQ: Lower Limit of Quantification, MRM: Multiple Reaction Monitoring

Electrophoretic Methods (e.g., Capillary Electrophoresis - CE)

Capillary electrophoresis (CE) offers a high-resolution separation technique for the analysis of sitagliptin, particularly for its simultaneous determination with other drugs. researchgate.netnih.govnih.gov Capillary zone electrophoresis (CZE) is a commonly used mode for this purpose. researchgate.netnih.govresearchgate.net

A validated CZE method for the simultaneous determination of sitagliptin and metformin in pharmaceutical preparations utilized a fused silica capillary with a phosphate buffer at pH 4.0 and UV detection at 203 nm. researchgate.netnih.govresearchgate.net The method demonstrated good linearity and was successfully applied to the analysis of co-formulated tablets and spiked human plasma. nih.govresearchgate.net

Key parameters of a representative CZE method are outlined below:

| Parameter | Finding |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused silica (50.0 cm total length) |

| Buffer | 60 mM phosphate buffer (pH 4.0) |

| Applied Voltage | 15 kV |

| Detection | UV at 203 nm |

| Linearity Range (Sitagliptin) ** | 10-100 µg/mL |

| LOD (Sitagliptin) | 0.49 µg/mL |

| LOQ (Sitagliptin) ** | 1.48 µg/mL |

| Reference | researchgate.netnih.govnih.govresearchgate.net |

Electrochemical Analytical Approaches

Electrochemical methods present a sensitive and cost-effective alternative for the determination of sitagliptin. ijsrtjournal.com These techniques are based on the electrochemical properties of the analyte.

Differential pulse voltammetry (DPV) has been employed for the quantification of sitagliptin. ijsrtjournal.commdpi.com One innovative approach involves the use of a voltammetric sensor fabricated with electroactive molecularly imprinted polymer nanoparticles (nanoMIPs). nih.govrsc.org This sensor demonstrated high selectivity and an exceptionally low limit of detection (0.06 pM) for sitagliptin in human plasma. nih.govrsc.org Another DPV method utilized a hanging mercury drop electrode for the determination of sitagliptin in pharmaceutical products, achieving a low detection limit of 2.6 nM. mdpi.com

The development of such sensors showcases the potential for real-time monitoring of sitagliptin levels. nih.govrsc.org

| Technique | Electrode | Modifier | Detection Limit | Matrix | Reference |

| Differential Pulse Voltammetry (DPV) | Screen-printed platinum electrode | Molecularly imprinted polymer nanoparticles | 0.06 pM | Human Plasma | mdpi.comnih.govrsc.org |

| Differential Pulse Voltammetry (DPV) | Hanging mercury drop electrode | - | 2.6 nM | Pharmaceutical Products | mdpi.com |

| Voltammetry | Carbon paste electrode | - | 0.01 µg/mL | - | ijsrtjournal.com |

Analytical Method Validation and Quality Assurance (e.g., ICH Guidelines)

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, specifically Q2(R1), that outlines the validation characteristics required for various analytical tests. ich.orggmp-compliance.orgich.org These guidelines are the benchmark for quality assurance in the pharmaceutical industry. ich.orggmp-compliance.org For Sitagliptin, analytical methods such as High-Performance Liquid Chromatography (HPLC), Reverse Phase HPLC (RP-HPLC), and UV-Spectrophotometry are commonly validated according to these ICH principles. ijarmps.orgijcsrr.orgjapsonline.com The validation process for these methods encompasses a thorough evaluation of several key parameters. jpionline.org

Linearity establishes the relationship between the concentration of an analyte and the analytical signal. For Sitagliptin, linearity is typically assessed over a specific concentration range. For instance, a UV spectrophotometric method demonstrated linearity in the concentration range of 2 to 30 µg/ml. ijcsrr.org Another RP-HPLC method showed a linear response over a range of 30-70 µg/ml. ijarmps.org The strength of this linear relationship is often expressed by the correlation coefficient (r² or r), which should ideally be close to 1. Many validated methods for Sitagliptin report correlation coefficients of 0.999 or higher. ijarmps.orgijcsrr.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the drug is added to a placebo or sample matrix and then analyzed. The percentage recovery is then calculated. For Sitagliptin, accuracy studies have shown high recovery rates, typically between 98% and 102%, indicating the method's ability to provide accurate measurements. ijarmps.orgijcsrr.org

Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For Sitagliptin analysis, the %RSD for both intra-day and inter-day precision is consistently reported to be less than 2%, which is within the acceptable limits set by ICH guidelines. ijcsrr.orgscirp.org

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. These parameters are crucial for the analysis of impurities and for quantification in biological matrices where the drug concentration might be very low. The LOD and LOQ for Sitagliptin vary depending on the analytical technique employed. For example, one UV spectrophotometric method reported an LOD of 6.03 µg/ml and an LOQ of 18.28 µg/ml. ijcsrr.org In contrast, a more sensitive RP-HPLC method reported a much lower LOD of 0.016 µg/mL and an LOQ of 0.048 µg/mL. scirp.org Another study found the LOD and LOQ to be 0.6 µg/ml and 1.9 µg/ml, respectively. jetir.org

Table 1: Validation Parameters for a UV-Spectrophotometric Method for Sitagliptin

| Parameter | Result |

| Linearity Range | 20-60 µg/ml ijcsrr.org |

| Correlation Coefficient (r) | 0.991 ijcsrr.org |

| Accuracy (% Recovery) | 99.62 - 100.48% ijcsrr.org |

| Limit of Detection (LOD) | 6.03 µg/ml ijcsrr.org |

| Limit of Quantitation (LOQ) | 18.28 µg/ml ijcsrr.org |

Table 2: Validation Parameters for an RP-HPLC Method for Sitagliptin

| Parameter | Result |

| Linearity Range | 10 - 50 µg/mL scirp.org |

| Correlation Coefficient (r) | 0.998 scirp.org |

| Precision (%RSD) | < 2% scirp.org |

| Limit of Detection (LOD) | 0.016 µg/mL scirp.org |

| Limit of Quantitation (LOQ) | 0.048 µg/mL scirp.org |

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For Sitagliptin, specificity is demonstrated by showing that there is no interference from excipients used in the pharmaceutical formulation or from other components in the sample matrix. jetir.orgajpaonline.com In chromatographic methods, this is often confirmed by comparing the chromatograms of the drug substance, placebo, and the formulated product. jetir.org The retention time of the Sitagliptin peak should be unique and well-resolved from any other peaks. ijpsjournal.com

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ajpaonline.com For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. jpionline.orgajpaonline.com For instance, a robustness study for an RP-HPLC method for Sitagliptin might involve altering the mobile phase pH and the percentage of the organic solvent. ajpaonline.com The method is considered robust if the results remain within acceptable limits despite these minor changes. ajpaonline.com

Strategies for Sample Preparation in Complex Research Matrices

The accurate quantification of Sitagliptin in complex biological matrices, such as plasma and urine, is essential for pharmacokinetic and bioequivalence studies. globalresearchonline.netjneonatalsurg.com However, the presence of endogenous components like proteins, phospholipids, and salts can interfere with the analysis, a phenomenon known as the matrix effect. jneonatalsurg.com Therefore, effective sample preparation is a critical step to remove these interferences and isolate the analyte of interest. globalresearchonline.netjneonatalsurg.com

Several sample preparation techniques are employed for the extraction of Sitagliptin from biological fluids:

Protein Precipitation (PPT): This is a simple and widely used method for removing proteins from plasma samples. globalresearchonline.netjneonatalsurg.com It involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma sample. globalresearchonline.net The proteins are denatured and precipitate out of the solution, while Sitagliptin remains in the supernatant, which can then be injected into the analytical instrument. researchgate.net To further reduce matrix effects, especially from phospholipids, filtration through a Hybrid-SPE-PPT plate can be employed after protein precipitation. researchgate.net